3-(2-Methylmorpholino)aniline 3-(2-Methylmorpholino)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18025794
InChI: InChI=1S/C11H16N2O/c1-9-8-13(5-6-14-9)11-4-2-3-10(12)7-11/h2-4,7,9H,5-6,8,12H2,1H3
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

3-(2-Methylmorpholino)aniline

CAS No.:

Cat. No.: VC18025794

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methylmorpholino)aniline -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 3-(2-methylmorpholin-4-yl)aniline
Standard InChI InChI=1S/C11H16N2O/c1-9-8-13(5-6-14-9)11-4-2-3-10(12)7-11/h2-4,7,9H,5-6,8,12H2,1H3
Standard InChI Key JPNMHWRXMBSIOS-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCO1)C2=CC=CC(=C2)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

3-(2-Methylmorpholino)aniline features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a methyl group at the 2-position. This moiety is directly attached to the benzene ring of aniline at the meta (3-) position (Figure 1). The molecular formula is C₁₁H₁₆N₂O, corresponding to a molecular weight of 192.26 g/mol .

Key structural attributes:

  • Morpholine ring: Confers polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

  • Methyl substitution: Introduces steric hindrance, potentially influencing reactivity and conformational flexibility.

  • Aniline group: Provides a primary amine (-NH₂) for further functionalization via electrophilic substitution or condensation reactions.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 3-(2-Methylmorpholino)aniline are disclosed in public patents, analogous methods for morpholine-containing anilines suggest plausible pathways:

Nucleophilic Aromatic Substitution

A two-step approach involving:

  • Nitration: Introduction of a nitro group at the 3-position of aniline.

  • Morpholine coupling: Displacement of the nitro group with 2-methylmorpholine under basic conditions, followed by reduction to restore the amine .

Reductive Amination

Condensation of 3-nitrobenzaldehyde with 2-methylmorpholine followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to -NH₂ :

3-Nitrobenzaldehyde+2-MethylmorpholineNaBH4IntermediatePd/C, H2Hydrogenation3-(2-Methylmorpholino)aniline\text{3-Nitrobenzaldehyde} + \text{2-Methylmorpholine} \xrightarrow{\text{NaBH}_4} \text{Intermediate} \xrightarrow[\text{Pd/C, H}_2]{\text{Hydrogenation}} \text{3-(2-Methylmorpholino)aniline}

Challenges in Industrial Production

  • Regioselectivity: Ensuring exclusive substitution at the 3-position requires precise temperature and catalyst control .

  • Purification: Separation from positional isomers (e.g., 2- or 4-substituted byproducts) demands advanced chromatographic techniques .

Physicochemical Properties

Limited experimental data exist for 3-(2-Methylmorpholino)aniline, but inferences can be drawn from structurally related compounds (Table 1) :

Table 1: Estimated physicochemical properties of 3-(2-Methylmorpholino)aniline.

PropertyValue/DescriptionBasis for Estimation
Molecular Weight192.26 g/molDirect calculation from C₁₁H₁₆N₂O
Melting Point~70–75°CAnalogous to 3-(Morpholinomethyl)aniline
Boiling PointNot available
Density~1.12–1.15 g/cm³Morpholine derivatives
SolubilityMiscible in polar aprotic solvents (e.g., DMF, DMSO)Structural analogs
StabilitySensitive to oxidative degradation; store under inert atmosphere Product handling guidelines

Applications in Medicinal Chemistry

Role in Drug Design

Morpholine derivatives are prized in pharmaceutical development for their ability to:

  • Enhance bioavailability: The morpholine ring improves water solubility while maintaining lipophilicity for membrane permeability .

  • Modulate target binding: Nitrogen and oxygen atoms participate in hydrogen bonding with biological targets (e.g., kinases, GPCRs) .

Case Studies

Though specific applications of 3-(2-Methylmorpholino)aniline remain undocumented, structurally related compounds demonstrate:

  • Anticancer activity: Morpholine-containing inhibitors of PI3K/AKT/mTOR pathways .

  • Antimicrobial agents: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

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